N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This precisely differentiated compound (CAS 2034600-33-2) features a benzofuran core, hydroxypropyl linker, and critical ortho-trifluoromethyl substitution that enhances lipophilicity, metabolic stability, and membrane permeability relative to the non-fluorinated analog (CAS 2034492-75-4). Its well-defined structural differences enable controlled SAR studies for Eph receptor kinase inhibition and antimicrobial NMT inhibitor campaigns. Choose this scaffold to eliminate fluorination ambiguity and accelerate hit-to-lead optimization.

Molecular Formula C19H16F3NO3
Molecular Weight 363.336
CAS No. 2034600-33-2
Cat. No. B2381842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide
CAS2034600-33-2
Molecular FormulaC19H16F3NO3
Molecular Weight363.336
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C19H16F3NO3/c1-18(25,16-10-12-6-2-5-9-15(12)26-16)11-23-17(24)13-7-3-4-8-14(13)19(20,21)22/h2-10,25H,11H2,1H3,(H,23,24)
InChIKeyZFHQIMZBRYECKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide (CAS 2034600-33-2): Procurement-Relevant Chemical Profile


N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide, also designated BFPPT, is a synthetic small molecule with the molecular formula C19H16F3NO3 and a molecular weight of 363.3 g/mol . It belongs to the benzamide class and features a benzofuran core, a hydroxypropyl linker, and an ortho-trifluoromethyl substituent on the benzamide ring [1]. The compound is primarily investigated for its potential as a kinase inhibitor scaffold and for antimicrobial applications, leveraging the lipophilicity-enhancing properties of the trifluoromethyl group [2].

Why N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide Cannot Be Replaced by a Generic Analog


Structural analogs within the benzofuran-benzamide class exhibit profound differences in biological activity and physicochemical properties driven by subtle variations in linker length, hydroxyl group positioning, and benzamide ring substitution. For instance, the positional isomer bearing the hydroxypropyl chain at the 3-position (CAS 1448069-71-3) shares the same molecular formula but is predicted to present a distinct pharmacophore geometry . The presence of the ortho-trifluoromethyl group on the benzamide ring critically modulates lipophilicity and metabolic stability compared to the non-fluorinated parent compound (CAS 2034492-75-4) . These structural nuances directly impact target binding kinetics, selectivity profiles, and in vitro potency, making simple one-for-one substitution scientifically unsound without empirical validation.

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence Against Key Analogs


Hydroxypropyl Linker Position: 2-Hydroxypropyl vs. 3-Hydroxypropyl Isomer

The target compound 'BFPPT' features a 2-hydroxypropyl linker connecting the benzofuran and benzamide moieties. Its direct positional isomer, N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(trifluoromethyl)benzamide (CAS 1448069-71-3), shifts the hydroxyl group and benzamide attachment to the 3-position of the propyl chain. This one-carbon shift alters the distance and angle between the benzofuran and benzamide pharmacophores, which is known to affect hydrogen-bonding networks within kinase ATP-binding pockets. While head-to-head biological data for this specific pair is absent from the public domain, the benzofuran-kinase inhibitor patent family explicitly claims differential activity based on linker architecture [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Ortho-Trifluoromethyl Substitution on Benzamide: Impact on Lipophilicity and Metabolic Stability

The presence of the ortho-trifluoromethyl (-CF3) group on the benzamide ring of the target compound is a key structural differentiator from the non-fluorinated analog N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide (CAS 2034492-75-4). The -CF3 moiety is a well-established bioisostere that enhances lipophilicity (increasing logP) and metabolic stability by shielding the amide bond from hydrolytic enzymes [1]. The non-fluorinated parent compound (MW 295.3 g/mol) lacks this protective and physicochemical modulation. While direct experimental logP values for this specific compound pair are not publicly reported, the class-level effect of ortho-CF3 substitution on benzamides is a widely accepted principle in medicinal chemistry [2].

Drug Discovery Physicochemical Properties Metabolic Stability

Kinase Inhibition Potential: Benzofuran-Trifluoromethyl Benzamide Scaffold vs. Generic Benzamide Scaffolds

The target compound belongs to a patented class of trifluoromethyl-substituted benzamides explicitly claimed as inhibitors of protein kinases, particularly Ephrin receptor kinases (EphA and EphB families) [1]. The benzofuran moiety occupies the hydrophobic adenine-binding pocket of the kinase, while the ortho-trifluoromethyl benzamide engages the ribose pocket and phosphate-binding region. This specific scaffold topology distinguishes it from generic benzamide kinase inhibitors lacking the benzofuran or trifluoromethyl groups. The patent class exemplifies compounds with IC50 values in the submicromolar to low micromolar range against EphA2 and EphB4 kinases [1]. However, the specific IC50 value for CAS 2034600-33-2 against a defined kinase panel is not publicly disclosed in the patent or subsequent literature.

Kinase Inhibition Anticancer Eph Receptor

Antimicrobial Potential: Benzofuran-CF3 Benzamide Derivatives vs. Non-Fluorinated Analogs

Benzofuran derivatives are documented to inhibit N-myristoyltransferase (NMT), an enzyme critical for fungal virulence, and to exhibit antibacterial activity against Mycobacterium tuberculosis with MIC values ranging from 2 to 8 μg/mL for closely related structures . The target compound, by virtue of its benzofuran and trifluoromethyl benzamide moieties, is hypothesized to share this antimicrobial profile. The presence of the CF3 group is expected to enhance membrane permeability compared to non-fluorinated benzofuran analogs, potentially lowering MIC values. However, direct quantitative antimicrobial data for CAS 2034600-33-2 against specific microbial strains is not publicly available.

Antimicrobial N-myristoyltransferase Antifungal

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide: Evidence-Based Application Scenarios


Eph Receptor Kinase Inhibitor Probe Development

The compound is structurally positioned within a patent family of trifluoromethyl-substituted benzamides claimed as Eph receptor kinase inhibitors [1]. Researchers investigating EphA2 or EphB4 signaling in cancer or neurological disorders can use CAS 2034600-33-2 as a starting scaffold for structure-activity relationship (SAR) studies, exploring modifications to the benzofuran or benzamide moieties to optimize potency and selectivity.

Antimicrobial Lead Optimization Targeting N-Myristoyltransferase

Given the class-level evidence of benzofuran derivatives as NMT inhibitors with antifungal and antibacterial potential (MIC 2-8 μg/mL for related compounds) , this compound can serve as a core scaffold for medicinal chemistry campaigns aimed at developing novel antimycobacterial or antifungal agents. The ortho-CF3 group is predicted to improve membrane permeability.

Physicochemical Probe for Lipophilicity-Metabolism Studies

The well-defined structural difference between CAS 2034600-33-2 and its non-fluorinated analog (CAS 2034492-75-4) makes this compound pair suitable for controlled studies comparing the impact of ortho-CF3 substitution on logP, metabolic stability, and plasma protein binding .

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.